N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N'-methylurea
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Overview
Description
N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea is a complex organic compound with a unique structure that includes a benzofuran ring, methoxy groups, and an azepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea typically involves multiple steps, starting with the preparation of the benzofuran core. The introduction of methoxy groups and the azepine moiety requires specific reagents and conditions to ensure the desired substitutions and functionalizations are achieved. Common reagents used in these steps include methoxyating agents, azepine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azepine moiety can be reduced to form different nitrogen-containing rings.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzofuran carboxylic acids, while reduction of the azepine moiety can produce different nitrogen-containing heterocycles.
Scientific Research Applications
N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethoxy-6-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-α-[2-(3-hydroxyphenyl)ethyl]-5-benzofuranmethanol
- 4,7-Dimethoxy-6-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-α-[2-(2-hydroxyphenyl)ethyl]-5-benzofuranmethanol
- 4,7-Dimethoxy-6-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-α-[2-(4-hydroxyphenyl)ethyl]-5-benzofuranmethanol
Uniqueness
N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
CAS No. |
66203-01-8 |
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Molecular Formula |
C20H29N3O5 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[6-[2-(azepan-1-yl)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C20H29N3O5/c1-21-20(24)22-15-16(25-2)14-8-12-27-17(14)19(26-3)18(15)28-13-11-23-9-6-4-5-7-10-23/h8,12H,4-7,9-11,13H2,1-3H3,(H2,21,22,24) |
InChI Key |
PEMYTKNFGHRCKO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCCC3)OC)OC=C2)OC |
Origin of Product |
United States |
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